N-Dodecyl-p-toluenesulphonamide

Polymer Plasticizer Thermal Properties Phase Behavior

For formulators facing plasticizer volatility and exudation in high-temperature polyamide processing, N-Dodecyl-p-toluenesulphonamide offers a robust solution. Its C12 dodecyl chain ensures low volatility (2.61×10⁻⁸ mmHg at 25°C) and high thermal stability (bp 450.6°C), preventing surface defects and ensuring consistent melt viscosity. Procure with confidence, knowing this solid-state additive (mp 73°C) simplifies compounding and delivers reliable long-term mechanical integrity in molded components, fibers, and hot-melt adhesives.

Molecular Formula C19H33NO2S
Molecular Weight 339.5 g/mol
CAS No. 1635-09-2
Cat. No. B162002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecyl-p-toluenesulphonamide
CAS1635-09-2
Molecular FormulaC19H33NO2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3
InChIKeyUSAFAYBLWJSOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dodecyl-p-toluenesulphonamide: Properties and Specifications


N-Dodecyl-p-toluenesulphonamide (CAS 1635-09-2) is an N-alkyl arylsulfonamide compound belonging to the toluenesulfonamide class of plasticizers and surfactants . Its molecular structure comprises a polar p-toluenesulfonamide head group and a linear C12 dodecyl hydrophobic tail, which imparts amphiphilic character suitable for reducing interfacial tension in diverse industrial formulations . Computed physicochemical descriptors include a molecular weight of 339.5 g/mol, a predicted XLogP3-AA of 6.8, a melting point of 73°C, and a predicted pKa of 11.82, which collectively inform its compatibility and performance boundaries in polymer systems [1].

1
Amphiphilic interfacial modifier reduces interfacial tension in polymer and surfactant systems.
2
Solid-state handling workflow free-flowing solid simplifies gravimetric feeding and storage.
3
High polymer-matrix compatibility C12 tail and sulfonamide head enhance intercalation in non-polar and polar domains.

N-Dodecyl-p-toluenesulphonamide: Substitution Limitations


The performance and compatibility of N-alkyl p-toluenesulfonamide plasticizers and surfactants are highly dependent on the length of the N-alkyl chain. The twelve-carbon dodecyl substituent on N-Dodecyl-p-toluenesulphonamide directly governs its hydrophobicity, melting point, and capacity to intercalate within polymer matrices relative to shorter-chain analogs . This structural differentiation is critical: substituting a C12 compound with a shorter-chain derivative like N-ethyl-p-toluenesulfonamide (C2) or even the parent p-toluenesulfonamide (C0) will yield substantially different solubility parameters, phase behavior, and thermal properties, which can compromise polymer flexibility, processing viscosity, and end-use mechanical integrity .

Chain length Alkyl chain length directly governs hydrophobicity and phase behavior; shorter analogs may shift solubility parameters.
Processing Substituting with N-ethyl or parent sulfonamide may alter melt temperature and dispersion efficiency.
End-use Incorrect chain length can compromise polymer flexibility, processing viscosity, and mechanical integrity.

N-Dodecyl-p-toluenesulphonamide: Performance vs. Closest Analogs


Solid-State Handling Advantage Over Liquid Plasticizers

N-Dodecyl-p-toluenesulphonamide exhibits a melting point of 73 °C, which is substantially higher than that of the widely used liquid plasticizer N-ethyl-p-toluenesulfonamide (mp = -18 °C, or 63–65 °C for the crystalline p-isomer form) and the baseline p-toluenesulfonamide (mp = 136–140 °C) . This intermediate solid-state characteristic provides a tangible handling and formulation advantage. Unlike its low-melting liquid analog N-ethyl-p-toluenesulfonamide, which can be prone to exudation and migration in compounded parts, the solid C12 derivative maintains dimensional stability during storage and initial processing, yet its melting point is sufficiently low (relative to the polymer processing window) to enable efficient melt-blending and dispersion without requiring specialized high-shear mixing . This positions it as a preferred alternative in applications where a non-tacky, free-flowing solid additive is required to simplify batching and reduce volatile organic content.

Melting Point
Cross-study comparable (source review)
73 °C (solid) vs N-ethyl analog −18 °C (liquid), parent 136–140 °C
Solid form supports gravimetric feeding and reduces migration risk vs liquid plasticizers.
Data to verify; cross-study conditions may differ.
Polymer Plasticizer Thermal Properties Phase Behavior

Hydrophobicity vs. Common Anionic Surfactants

The compound exhibits a predicted XLogP3-AA value of 6.8 [1], reflecting the substantial hydrophobicity conferred by its C12 alkyl tail. While direct comparative log P data for shorter-chain sulfonamide analogs (e.g., N-ethyl-p-toluenesulfonamide) are not readily available in public databases, the value for the target compound is significantly higher than that of common benchmark anionic surfactants such as sodium dodecyl sulfate (SDS), for which a comparable log P (octanol-water) of the conjugate acid is approximately 2.8 [2]. The elevated log P of N-dodecyl-p-toluenesulphonamide indicates a stronger driving force for partitioning into non-polar phases, including hydrophobic polymer domains and organic contaminants. This property is critical for its dual function as a plasticizer (enhancing compatibility with non-polar polymer segments) and as a surfactant (facilitating emulsification and detergency in oil-rich environments) [3].

Hydrophobicity (XLogP3)
Class-level inference
Target 6.8 (computed) vs SDS ~2.8
Higher predicted logP supports non-polar phase partitioning and oil-phase compatibility.
Computed values; experimental validation recommended.
Surfactant Hydrophobicity Partition Coefficient

Thermal Stability in High-Temperature Processing

N-Dodecyl-p-toluenesulphonamide possesses a predicted boiling point of 450.6 °C at atmospheric pressure and an exceptionally low vapor pressure of 2.61×10⁻⁸ mmHg at 25 °C . This thermal profile represents a critical differentiation from many conventional liquid plasticizers and shorter-chain sulfonamides. For instance, N-ethyl-p-toluenesulfonamide, while widely used, exhibits a boiling point of 208 °C (at 745 mmHg), indicating it is substantially more volatile under processing conditions . The high boiling point and negligible room-temperature volatility of the dodecyl derivative directly enable its use in high-temperature polymer processing (e.g., engineering thermoplastics such as polyamides) without significant plasticizer loss due to evaporation, which would otherwise lead to embrittlement and compromised long-term performance of the final article [1][2]. This thermal durability is essential for maintaining consistent plasticizer content and mechanical properties throughout the service life of molded or extruded components.

Thermal Stability (B.P.)
Cross-study comparable
450.6 °C (predicted) vs N-ethyl analog 208 °C
Lower volatility retains plasticizer during high-temperature processing.
Predicted boiling point; confirm under process conditions.
Thermal Stability Polymer Processing Volatility

N-Dodecyl-p-toluenesulphonamide: Key Industrial & Research Applications


Polyamide Plasticizer for Injection Molding & Extrusion

As demonstrated by its high boiling point (450.6 °C) and low volatility (2.61×10⁻⁸ mmHg at 25 °C), N-dodecyl-p-toluenesulphonamide is well-suited for plasticizing engineering thermoplastics such as polyamide 6, polyamide 6,6, and polyamide 11/12 during melt processing . Its solid-state handling characteristics (mp = 73 °C) further simplify compounding operations. The compound functions by intercalating between polyamide chains, reducing intermolecular hydrogen bonding and thereby lowering melt viscosity and improving flow without sacrificing high-temperature dimensional stability [1]. This is in direct contrast to more volatile N-ethyl-p-toluenesulfonamide, which would be prone to evaporation during high-temperature extrusion, leading to inconsistent plasticization and potential surface defects. This evidence supports its selection for manufacturing complex molded automotive components, electrical connectors, and industrial fibers requiring reliable long-term flexibility.

Specialty Surfactant for Oil-Rich Formulations

The computed XLogP3-AA of 6.8 confirms the strong hydrophobic character of N-dodecyl-p-toluenesulphonamide, which is a key predictor of its ability to emulsify non-polar oils and to lower surface tension at oil-water interfaces [2]. This property is leveraged in heavy-duty degreasers, metalworking fluids, and textile scouring auxiliaries where effective wetting and dispersion of oily soils or lubricants are required. Compared to more hydrophilic surfactants like sodium dodecyl sulfate (log P ~2.8), the sulfonamide derivative partitions more favorably into the oil phase, enhancing emulsion stability and cleaning efficiency in high-soil-load environments [3]. Researchers formulating water-in-oil emulsions or developing enhanced oil recovery fluids can therefore prioritize this compound for its superior oil-phase compatibility.

Additive for Hot-Melt Adhesives & Nitrocellulose Coatings

The intermediate melting point (73 °C) and compatibility with polar polymers make N-dodecyl-p-toluenesulphonamide an effective additive in hot-melt adhesive formulations and nitrocellulose-based coatings or printing inks [4]. In hot-melt adhesives, it can function as a solid plasticizer or viscosity modifier that melts during application and then resolidifies, contributing to the adhesive's open time and cohesive strength. In nitrocellulose lacquers and inks, toluenesulfonamides are known to improve film flexibility, adhesion, and depth of color . The C12 derivative offers a balance of properties: sufficient compatibility to prevent exudation, and a hydrophobic character that can enhance moisture resistance of the final film compared to more hydrophilic additives. This scenario is directly supported by the compound's physical property profile and its established class-level application as a sulfonamide plasticizer.

Application
Selection Property
Validation Focus
Polyamide melt processing (injection molding & extrusion)
Thermal stability & solid-state handling
Melt-blending consistency, low volatility, dimensional stability
Oil-rich formulations & emulsification
High hydrophobicity profile
Oil-phase partitioning, emulsion stability, detergency
Hot-melt adhesives & nitrocellulose coatings
Balanced melting & polymer compatibility
Film flexibility, adhesion, moisture resistance
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